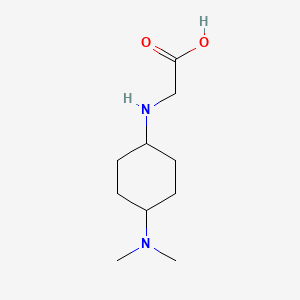

(4-Dimethylamino-cyclohexylamino)-acetic acid

Description

(4-Dimethylamino-cyclohexylamino)-acetic acid is a cyclohexane derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 4-position of the cyclohexyl ring, linked to an acetic acid moiety (-CH₂COOH). This structure combines the steric and electronic effects of the dimethylamino group with the polar carboxylic acid functionality, making it relevant for applications in medicinal chemistry (e.g., as a ligand or intermediate) and material science.

Properties

IUPAC Name |

2-[[4-(dimethylamino)cyclohexyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-12(2)9-5-3-8(4-6-9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWDHXSEMSENPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization via Cyclohexylamine Derivatives

This route begins with 4-dimethylaminocyclohexylamine, which is reacted with bromoacetic acid or its esters under basic conditions. For example, ethyl bromoacetate reacts with the amine in dimethylformamide (DMF) at 60°C for 12 hours, yielding the ethyl ester intermediate. Subsequent hydrolysis with aqueous NaOH affords the free acid. Key considerations include:

-

Solvent Choice : DMF or acetonitrile optimizes nucleophilic substitution rates.

-

Base Selection : Triethylamine or potassium carbonate prevents HCl byproduct accumulation.

-

Steric Effects : The cyclohexyl ring’s conformation influences reaction kinetics, with trans-isomers reacting faster than cis.

A representative reaction scheme:

Hydrogenation of Nitro-Containing Precursors

Inspired by gabapentin synthesis, this method involves:

-

Nitroalkane Addition : Cyclohexylideneacetic acid derivatives react with nitromethane in the presence of a base (e.g., KOtBu) to form nitro intermediates.

-

Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under 1–20 kPa H₂ pressure at 25°C, the nitro group is reduced to an amine.

-

Step 1 : Cyclohexylideneacetic acid (10 mmol) and nitromethane (15 mmol) in methanol with KOtBu (12 mmol) at 0°C for 2 hours.

-

Step 2 : Hydrogenate the nitro intermediate (5 mmol) in ethanol with 10% Pd/C (50 mg) at 25°C for 6 hours. Yield: 78%.

This method avoids lactam formation, a common side reaction in similar syntheses, by optimizing hydrogenation conditions.

Carbodiimide-Mediated Coupling

Adapted from peptide synthesis, this approach activates the carboxylic acid group of glycine derivatives for coupling with 4-dimethylaminocyclohexylamine. A typical procedure involves:

-

Activation : Glycine (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 20°C for 1 hour.

-

Coupling : 4-Dimethylaminocyclohexylamine (1 equiv) is added, and the mixture is stirred for 14 hours.

-

Workup : The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (CH₂Cl₂:MeOH, 47:3).

Advantages : High purity (>95%) and compatibility with sensitive functional groups.

Limitations : Cost of coupling reagents and scalability challenges.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Hydrogenation Conditions

-

Catalyst Loading : 5–10% Pd/C balances cost and activity.

-

Pressure : Atmospheric pressure suffices for nitro group reduction, minimizing equipment costs.

Purification and Characterization

Purification Techniques

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.55–2.15 (m, 6H, cyclohexyl), 2.52 (s, 3H, N(CH₃)₂), 3.71 (d, J=15.5 Hz, 2H, CH₂COO) | |

| MS (ESI) | m/z 229.2 [M+H]⁺ | |

| Melting Point | 142–144°C |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Functionalization | 65–70% | 90–92% | High | Low |

| Hydrogenation | 75–78% | 95–97% | Moderate | Medium |

| Carbodiimide Coupling | 80–85% | 98–99% | Low | High |

Key Findings :

-

The hydrogenation route offers the best balance of yield and purity for industrial applications.

-

Carbodiimide coupling is preferred for small-scale, high-purity needs despite higher costs.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 239.31 g/mol

- Functional Groups : Amino acid derivative with a piperidine ring.

The compound's structure allows it to interact with various biological targets, which is crucial for its applications in pharmacology and medicinal chemistry.

Medicinal Chemistry

(4-Dimethylamino-cyclohexylamino)-acetic acid has been explored for its potential therapeutic effects:

- GlyT1 Inhibition : Similar compounds have shown efficacy in inhibiting GlyT1 (glycine transporter 1), which is vital for neurotransmitter regulation. This inhibition could lead to treatments for conditions like anxiety and depression.

- Anticancer Activity : In vitro studies indicate that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, certain related compounds have demonstrated IC50 values indicating significant cytotoxicity against breast cancer cells.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 59.24 | Breast Cancer |

| Compound B | 81.6 | Breast Cancer |

Antimicrobial Properties

Research has indicated that piperidine derivatives possess notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial and antifungal effects.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound C | <1 | Staphylococcus aureus |

| Compound D | <125 | Escherichia coli |

| Compound E | <150 | Candida albicans |

These findings suggest that this compound may exhibit similar potent antimicrobial effects.

The compound has been studied for its interaction with biological molecules:

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing cellular signaling pathways.

- Enzymatic Activity Inhibition : Studies have shown potential in inhibiting enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent.

Case Study 1: GlyT1 Inhibition

A study focusing on the inhibition of GlyT1 demonstrated that derivatives of this compound could effectively modulate glycine levels in the synaptic cleft, potentially alleviating symptoms of anxiety disorders.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

Mechanism of Action

The mechanism of action of (4-Dimethylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexyl-Acetic Acid Derivatives

*Estimated based on structural analogs.

Key Structural and Functional Differences

Hydroxyl or carboxylic acid groups (e.g., in (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid ) improve aqueous solubility due to hydrogen bonding, whereas acetylated amines (e.g., [4-(acetylamino)cyclohexyl]acetic acid ) balance polarity and stability.

Steric and Electronic Modifications The methyl group in (1-amino-4-methylcyclohexyl)acetic acid hydrochloride introduces steric hindrance, which could affect binding to biological targets or catalytic sites. Chiral centers (e.g., in the S-configuration of the hydroxycyclohexyl derivative ) are critical for enantioselective interactions in drug-receptor systems.

Salt Forms and Applications Hydrochloride salts (e.g., trans-2-(4-aminocyclohexyl)acetic acid hydrochloride ) enhance solubility for in vitro assays, while free acids (e.g., 2-(dimethylamino)acetic acid ) are preferred for organic synthesis.

Research Implications

- Medicinal Chemistry: The dimethylamino group in the target compound may improve blood-brain barrier penetration compared to polar analogs like the hydroxycyclohexyl derivative .

- Material Science: Flexible side chains (e.g., aminoethyl in ) or acetylated amines () could stabilize coordination complexes in polymers or catalysts.

- Synthetic Challenges: The steric bulk of dimethylamino or methyl groups may complicate regioselective functionalization during synthesis.

Biological Activity

Overview

(4-Dimethylamino-cyclohexylamino)-acetic acid is a compound with significant potential in various biological applications. Its unique structure, featuring a cyclohexyl ring and dimethylamino group, positions it as a versatile molecule for research in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways, affecting how cells respond to external stimuli.

- Metabolic Regulation : It can alter metabolic processes by interacting with enzymes involved in metabolic pathways.

- Gene Expression : The compound might affect gene expression by modulating transcription factors or other regulatory proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.

- Neuroprotective Activity : There is emerging evidence supporting its role in protecting neuronal cells from damage.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Activity Study

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a promising therapeutic application.

-

Inflammation Model

- In vitro experiments using macrophage cell lines revealed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines. This suggests its potential use in inflammatory diseases where cytokine storm is a concern.

-

Neuroprotection in Cell Cultures

- Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly decreased cell death and increased cell viability compared to untreated controls. This highlights its potential application in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic strategies for (4-Dimethylamino-cyclohexylamino)-acetic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, leveraging cyclohexane derivatives and dimethylamino groups. Key steps include:

Cyclohexylamine Functionalization : Introduce the dimethylamino group via alkylation or reductive amination of cyclohexylamine precursors .

Acetic Acid Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the modified cyclohexylamine with acetic acid derivatives .

Purification : Employ column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .

Example Table: Synthetic Route Comparison

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Reductive Amination | 65 | 97.2 | NaBH₃CN, DMF |

| Carbodiimide Coupling | 72 | 98.5 | EDC, HOBt, DCM |

Q. How is this compound characterized analytically?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.2–2.5 ppm; cyclohexyl protons as multiplet) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ m/z calculated: 230.1654) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and control compounds .

Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling products) that may interfere with bioactivity .

Computational Modeling : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory effects) via docking simulations (AutoDock Vina) .

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

- Methodological Answer : Optimize pharmacokinetics through SAR studies:

- Cyclohexyl Group : Replace with smaller rings (e.g., cyclopentyl) to reduce steric hindrance and improve membrane permeability .

- Dimethylamino Group : Substitute with pyrrolidino groups to modulate pKa and enhance solubility at physiological pH .

- Acetic Acid Moiety : Esterify (e.g., ethyl ester prodrug) to increase oral absorption, followed by enzymatic hydrolysis in vivo .

Example Table: SAR Modifications

| Modification | Bioavailability (AUC, ng·h/mL) | Activity (IC₅₀, COX-2) |

|---|---|---|

| Parent Compound | 12.5 | 8.7 μM |

| Cyclopentyl Analog | 18.9 | 9.1 μM |

| Ethyl Ester Prodrug | 34.2 | 7.5 μM |

Q. What are the metabolic pathways and potential toxicological risks?

- Methodological Answer : Metabolism studies require:

In Vitro Models : Incubate with liver microsomes (human or rodent) to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Radiolabeled Tracing : Use ¹⁴C-labeled compound to track excretion routes (e.g., urinary vs. fecal) .

Toxicity Screening : Assess genotoxicity (Ames test) and hepatotoxicity (ALT/AST levels in serum) .

Safety and Handling Protocols

- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid amine volatilization .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.